molecular formula C11H9ClOS B8331177 2-Chloro-1-(4-methylbenzo[b]thiophen-2-yl)ethan-1-one

2-Chloro-1-(4-methylbenzo[b]thiophen-2-yl)ethan-1-one

Cat. No.: B8331177
M. Wt: 224.71 g/mol
InChI Key: AUVOFXKZQSNJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(4-methylbenzo[b]thiophen-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H9ClOS and its molecular weight is 224.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9ClOS

Molecular Weight

224.71 g/mol

IUPAC Name

2-chloro-1-(4-methyl-1-benzothiophen-2-yl)ethanone

InChI

InChI=1S/C11H9ClOS/c1-7-3-2-4-10-8(7)5-11(14-10)9(13)6-12/h2-5H,6H2,1H3

InChI Key

AUVOFXKZQSNJSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(SC2=CC=C1)C(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-bromo-4-methylbenzo[b]thiophene (2 g) in tetrahydrofuran (10 ml) was added dropwise under nitrogen at −70° C. over 10 minutes to a stirred solution of n-butyllithium (2.5M solution in hexanes; 4.58 ml) in ether (30 ml), then the mixture was stirred at −70° C. for 30 minutes. A solution of 2-chloro-N-methoxy-N-methylacetamide (1.04 g) in tetrahydrofuran (10 ml) was added dropwise at −70° C. over 10 minutes, then the mixture was stirred at −70° C. for 5 hours, allowed to stand at ambient temperature for 18 hours and quenched by the addition of saturated aqueous ammonium chloride solution (40 ml). The organic layer was separated, washed with saturated aqueous sodium chloride solution (40 ml), and dried (MgSO4). The solvents were removed in vacuo to give 2-chloro-1-(4-methylbenzo[b]thiophen-2-yl]ethan-1-one (1.65 g) as a brown oil which was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.58 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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